

allopurinol placebo controlled trial

cardiovascular disease

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Compound Focus: Allopurinol

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Evidence Summary: Allopurinol for Cardiovascular Outcomes

Study / Analysis	Design & Population	Intervention & Comparator	Key Cardiovascular Outcome Findings
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| **ALL-HEART Trial** [1] | - RCT; 5,721 patients with ischemic heart disease (IHD), no gout

- Follow-up: 4.8 years | **Allopurinol** (100-600 mg/day) vs. Usual care | - **No significant benefit:** Primary endpoint (CV death, MI, stroke): 11.0% vs. 11.3% ($p=0.65$). No difference in all-cause death or heart failure hospitalization. | | **ALL-VASCOR Trial** [2] | - Ongoing RCT; 1,116 patients with high/very high CV risk, *excluding* IHD
- Planned follow-up until 2028 | **Allopurinol** (200-500 mg/day) vs. Placebo | - **Results Pending:** Aims to determine if **allopurinol** improves CV outcomes in a younger population without established IHD. | | **Meta-Analysis (2024)** [3] | - 28 studies (XOI vs. Placebo)
- 3.8 million patients | Xanthine Oxidase Inhibitors (XOI) vs. Placebo | - **No significant benefit:** No differences in mortality, MI, major adverse CV events, heart failure, or arrhythmia. | | **Meta-Analysis (2023)** [4] | - 21 RCTs; 22,806 patients with CVD | **Allopurinol** vs. Placebo/Usual care | - **No overall benefit:** Not associated with reduction in CV death (RR 0.60; 95% CI 0.33–1.11) or all-cause death (RR 0.90; 95% CI 0.72–1.12).
- Potential subgroup benefit:** Possible protective effect in patients with ACS or undergoing CABG. | | **Meta-Analysis (2021)** [5] | - 26 RCTs in hyperuricemic patients | **Allopurinol** vs. Placebo/Control | -

Potential benefit: Reduced risk of combined endpoint (CV death, MI, stroke) and MI alone, but only with prolonged use (>6 months) and adequate dosing (≥ 300 mg/day). |

Detailed Experimental Protocols

For researchers designing future trials, the methodologies of these studies provide a robust foundation.

ALL-HEART Trial Protocol [1]

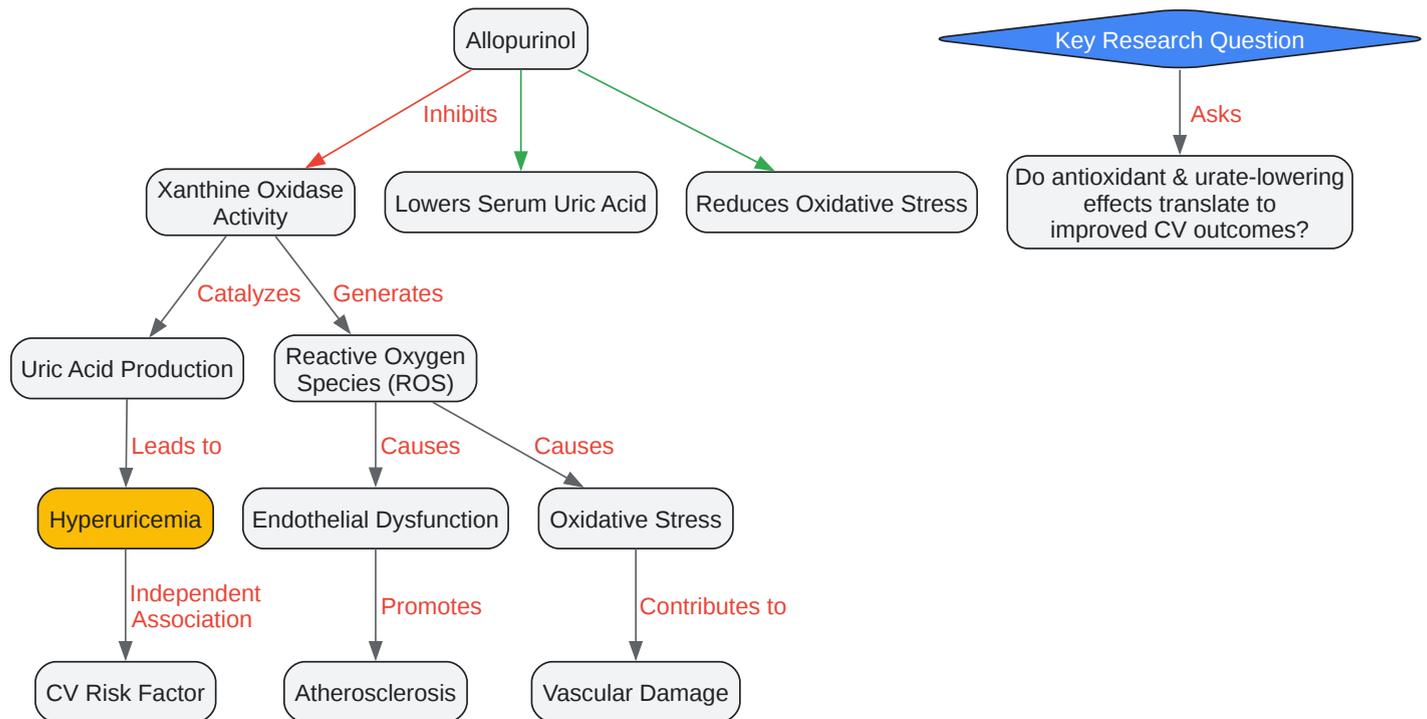
- **Design:** Multicenter, prospective, randomized, open-label, blinded-endpoint (PROBE) trial.
- **Population:** Patients ≥ 60 years old with IHD (history of myocardial infarction or angina) and no gout.
- **Intervention:** **Allopurinol** dose was titrated from 100 mg daily to a maximum of 600 mg daily. For patients with moderate renal impairment (eGFR 30-59 mL/min/1.73 m²), the dose was capped at 300 mg daily.
- **Comparator:** Usual care.
- **Primary Endpoint:** A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.
- **Blinding:** While the trial was open-label, the endpoint assessment was blinded to minimize bias.

ALL-VASCOR Trial Protocol [2]

- **Design:** Randomized, double-blind, placebo-controlled, multicenter trial.
- **Population:** Patients aged 40-70 with high or very high cardiovascular risk, serum uric acid >5 mg/dL, and **excluding** those with ischemic heart disease.
- **Intervention & Comparator:** **Allopurinol** (200-500 mg daily) versus an identical placebo.
- **Primary Endpoint:** The effect of **allopurinol** therapy on the risk of cardiovascular events.
- **Key Methodological Features:** The design addresses limitations of prior studies by focusing on a younger population without advanced IHD, using a flexible, target-driven dose of **allopurinol**, and maintaining a double-blind structure.

Mechanisms and Research Context

The following diagram illustrates the hypothesized pathway through which **allopurinol** may influence cardiovascular health and the key research questions being investigated.



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Key Insights and Evidence Gaps

Current evidence points to several critical factors that may influence study outcomes:

- **Patient Population is Crucial:** The **ALL-HEART** trial found no benefit in older adults with established IHD, suggesting that intervention may come too late after irreversible vascular damage has occurred [1]. The ongoing **ALL-VASCOR** trial specifically tests the hypothesis that treating younger, high-risk patients *without* IHD might be more effective [2].
- **Dosing and Treatment Duration Matter:** A 2021 meta-analysis concluded that cardiovascular benefit was only observed when **allopurinol** was used at adequate doses (≥ 300 mg/day) and for

prolonged periods (>6 months) [5]. The rigid dosing and poor adherence in some trials may have obscured potential benefits.

- **Inconsistent Evidence for Specific Settings:** Some meta-analyses suggest a potential signal of benefit in specific acute settings like **acute coronary syndrome (ACS)** or **coronary artery bypass grafting (CABG)**, though this requires confirmation in dedicated trials [4].

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